molecular formula C14H27N3O2 B1390854 tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate CAS No. 903094-57-5

tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B1390854
CAS No.: 903094-57-5
M. Wt: 269.38 g/mol
InChI Key: FWXFHIGFBZXEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Chemical Characterization

tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate represents a sophisticated example of modern synthetic organic chemistry, incorporating multiple structural elements that are commonly found in bioactive molecules. The compound belongs to a class of heterocyclic carbamates that have gained significant attention in medicinal chemistry due to their ability to serve as versatile intermediates in the synthesis of more complex pharmaceutical targets. The molecular framework features a unique combination of saturated nitrogen-containing rings, specifically piperidine and pyrrolidine moieties, which are connected through a carefully designed linkage pattern that influences the overall three-dimensional structure and chemical behavior of the molecule.

The compound's design reflects the principles of modern drug discovery, where specific structural motifs are incorporated to optimize both synthetic accessibility and biological activity. The presence of the tert-butyl carbamate protecting group is particularly significant, as this functional group is widely used in organic synthesis to temporarily mask amine functionality while allowing other chemical transformations to proceed. This protective strategy is essential in multi-step synthetic sequences where selective reactivity is required to achieve the desired molecular architecture. The heterocyclic components contribute to the compound's potential for biological activity, as both piperidine and pyrrolidine rings are frequently encountered in pharmaceutical agents due to their ability to interact with biological targets through various non-covalent interactions.

Nomenclature and Identification

IUPAC Naming and Alternative Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl N-(1-piperidin-4-ylpyrrolidin-3-yl)carbamate, which systematically describes the structural connectivity of all components within the molecule. This naming convention follows the established principles for carbamate nomenclature, where the tert-butyl group is identified as the alkyl component of the ester linkage, and the substituted amine portion is described in terms of its heterocyclic constituents. Alternative nomenclature systems have been employed in various chemical databases and literature sources, including the designation as (1-piperidin-4-yl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester. This alternative naming approach emphasizes the carbamic acid derivative nature of the compound, highlighting the ester linkage between the carbamic acid functionality and the tert-butyl alcohol component.

Scientific literature and chemical suppliers have also utilized abbreviated naming conventions such as 4-N-BOC-amino-1-(pyrrolidin-3-yl)piperidine, where "BOC" refers to the tert-butoxycarbonyl protecting group commonly used in peptide and organic synthesis. It is important to note that there exists a closely related structural isomer with the systematic name tert-butyl N-[1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate, which represents a positional isomer where the attachment points of the piperidine and pyrrolidine rings are reversed. This structural relationship demonstrates the importance of precise nomenclature in distinguishing between closely related chemical entities that may exhibit different properties and reactivities despite sharing the same molecular formula and similar structural features.

CAS Registry Numbers (885274-91-9 and 903094-57-5)

The Chemical Abstracts Service has assigned two distinct registry numbers to related structural variants of this compound family, reflecting the existence of positional isomers with identical molecular formulas but different connectivity patterns. The registry number 885274-91-9 corresponds to the compound designated as carbamic acid, [1-(3-pyrrolidinyl)-4-piperidinyl]-, 1,1-dimethylethyl ester, which represents one specific structural arrangement of the heterocyclic components. This particular isomer features the pyrrolidine ring attached at the 3-position, with the piperidine ring bearing the carbamate functionality at the 4-position.

Properties

IUPAC Name

tert-butyl N-(1-piperidin-4-ylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-6-9-17(10-11)12-4-7-15-8-5-12/h11-12,15H,4-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXFHIGFBZXEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655178
Record name tert-Butyl [1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903094-57-5
Record name tert-Butyl [1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Formation via Direct Amino Group Protection

Method Overview:
The most common approach involves reacting a suitably substituted amine (piperidine or pyrrolidine derivatives) with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine or diisopropylethylamine (DIEA). This method ensures selective protection of amino groups, forming the carbamate linkage.

Reaction Conditions and Procedure:

  • Reagents: tert-Butyl chloroformate, amine (piperidin-4-yl or pyrrolidin-3-yl derivatives), base (triethylamine or DIEA)
  • Solvent: Dichloromethane (DCM) or acetonitrile (MeCN)
  • Temperature: Usually performed at 0°C to room temperature to control reactivity and minimize side reactions
  • Duration: Typically 2-4 hours, monitored via TLC or LC-MS

Representative Reaction:

Amine + tert-Butyl chloroformate + Base → tert-Butyl carbamate derivative

Research Data:

  • A study reports the synthesis of tert-butyl N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate by reacting the free amine with tert-butyl chloroformate in DCM, with triethylamine as the base, at 0°C, followed by stirring at room temperature for several hours.

Multi-Step Synthesis Involving Amino-Functionalized Intermediates

Method Overview:
This approach involves initial synthesis of amino-functionalized pyrrolidine or piperidine intermediates, followed by carbamate protection. The intermediates are often prepared via nucleophilic substitution or reduction reactions, then protected with tert-butyl chloroformate.

Key Steps:

  • Preparation of amino derivatives: via nucleophilic substitution of halogenated pyrrolidines or piperidines with ammonia or amines
  • Protection step: reaction with tert-butyl chloroformate in the presence of a base, under inert atmosphere, at low temperature

Research Data:

  • A documented synthesis describes reacting N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]amine with tert-butyl chloroformate in dry DCM, using DIEA as base, at 0°C, to yield the protected carbamate.

Microwave-Assisted Synthesis for Enhanced Efficiency

Method Overview:
Microwave irradiation accelerates the carbamate formation, reducing reaction times and improving yields. This method involves combining the amine and tert-butyl chloroformate in a suitable solvent under microwave irradiation at controlled temperatures.

Reaction Conditions:

  • Reagents: Amine, tert-butyl chloroformate, base (DIEA or triethylamine)
  • Solvent: Acetonitrile or DMF
  • Temperature: 75°C to 130°C
  • Time: 30 minutes to 2 hours

Research Data:

  • A microwave-assisted method reports a 70% yield when reacting N-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]amine with tert-butyl chloroformate in acetonitrile at 75°C for 30 minutes in the presence of DIEA.

Alternative Routes: Amidation and Cyclization

While less common, some methods involve initial synthesis of cyclic intermediates followed by carbamate protection. These routes are typically used for complex derivatives and involve multiple steps, including cyclization, functional group transformations, and subsequent carbamate formation.

Data Table Summarizing Preparation Methods

Method Reagents Solvent Temperature Reaction Time Yield Key Features
Direct Protection Amine + tert-butyl chloroformate + Triethylamine DCM 0°C to RT 2-4 hours ~70% Simple, scalable
Multi-step Functionalization Halogenated pyrrolidine/piperidine + amines + tert-butyl chloroformate DCM or MeCN 0°C to RT 4-8 hours 60-75% Suitable for complex derivatives
Microwave-Assisted Amine + tert-butyl chloroformate + DIEA Acetonitrile 75°C 30 min ~70% Faster, higher yield

Research Findings and Notes

  • Selectivity and Purity: The carbamate formation is highly selective under controlled conditions, with minimal side reactions when performed at low temperatures and inert atmospheres.
  • Reaction Optimization: Microwave irradiation significantly enhances reaction rates and yields, reducing reaction times from hours to minutes.
  • Raw Material Quality: High-purity tert-butyl chloroformate and amine precursors are essential for high-yield synthesis and purity of the final product.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that tert-butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate exhibits potent antimicrobial properties, particularly against Gram-positive bacteria. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations comparable to established antibiotics like vancomycin and linezolid .

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA0.78 - 3.125 μg/mL
VREfm0.78 - 3.125 μg/mL
S. epidermidisEffective against biofilm-forming strains

Neurological Research

The compound's structure suggests potential applications in neurological research, particularly as a modulator of neurotransmitter systems due to the presence of piperidine and pyrrolidine moieties. These structural features are often associated with compounds that interact with receptors involved in cognitive functions and mood regulation .

Inhibition of Tryptophan Catabolism

Recent studies have indicated that derivatives of this compound may inhibit tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in the catabolism of tryptophan in cancerous tissues. This inhibition can potentially reverse immunosuppressive conditions within tumors, enhancing anti-tumor immune responses .

Development of Therapeutic Agents

The compound is being explored for its potential as a therapeutic agent in treating various conditions, including cancer and neurodegenerative diseases. Its ability to modulate biological pathways makes it a candidate for further development into pharmaceuticals .

Case Study 1: Antimicrobial Screening

A study conducted on a series of piperidine derivatives, including this compound, highlighted its superior antibacterial activity compared to other derivatives tested . The compound's unique structure was credited for its enhanced selectivity against pathogenic strains.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers investigated the effects of this compound on cognitive functions in animal models. Preliminary results suggested improvements in memory retention and reduction in anxiety-like behaviors, indicating its potential role as a cognitive enhancer .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Pyrrolidine/Piperidine Core

tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (CAS: 99735-30-5)
  • Key Difference : Benzyl substituent on the pyrrolidine nitrogen instead of piperidin-4-yl.
  • Similarity Score : 0.94 (structural similarity to the target compound) .
(S)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate (CAS: 169452-10-2)
  • Key Difference : 4-Chlorobenzyl group and stereospecific (S)-configuration.
  • Impact : The electron-withdrawing chlorine atom increases metabolic stability, while the stereochemistry influences receptor-binding affinity. Reported in studies on adrenergic receptor modulation .
tert-Butyl methyl(1-(3-methylpyrazin-2-yl)piperidin-4-yl)carbamate
  • Key Difference : Methylpyrazine substituent on the piperidine nitrogen.
  • Molecular weight: 306.4 g/mol .

Modifications in the Heterocyclic System

Tert-Butyl N-[(3R)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate
  • Key Difference : Pyrimidin-2-yl group replaces the piperidin-4-yl moiety.
  • Impact : The pyrimidine ring provides hydrogen-bonding sites, improving solubility and selectivity for nucleotide-binding domains (e.g., in antiviral agents) .
tert-Butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate (CAS: 1824447-93-9)
  • Key Difference : Oxane (tetrahydropyran) ring substituent.

Receptor Selectivity and Activity

  • Target Compound : Predicted to exhibit dual α1A/α1D-adrenergic receptor antagonism based on structural analogs (e.g., compounds 5–7 in ), which share the Boc-protected pyrrolidine-piperidine scaffold .
  • Analog tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate: Shows affinity for nicotinic acetylcholine receptors due to the chloronicotinoyl group, highlighting the role of acyl substituents in target specificity .

Data Table: Key Analogs and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Pharmacological Relevance Reference
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate C₁₄H₂₆N₂O₃ 270.37 Piperidin-4-yl α1A/α1D-Adrenergic antagonist
tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate C₁₆H₂₄N₂O₂ 276.38 Benzyl CNS-penetrant candidates
(S)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate C₁₇H₂₃ClN₂O₂ 322.83 4-Chlorobenzyl Stereospecific receptor modulation
tert-Butyl methyl(1-(3-methylpyrazin-2-yl)piperidin-4-yl)carbamate C₁₆H₂₆N₄O₂ 306.40 3-Methylpyrazin-2-yl Kinase inhibition

Biological Activity

tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate, with the CAS number 903094-57-5, is a compound of significant interest in pharmaceutical research due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C14_{14}H27_{27}N3_3O2_2
  • Molecular Weight : 269.38 g/mol
  • Structure : The compound features a tert-butyl carbamate moiety linked to a piperidine and pyrrolidine structure, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its effects on cellular processes.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, similar compounds have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These effects were observed at low concentrations (0.78 to 3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC) Mechanism of Action
Compound 44MRSA0.78 - 3.125 μg/mLDisruption of cell wall synthesis
VREfm0.78 - 3.125 μg/mLDisruption of cell wall synthesis

The mechanism by which this compound exerts its antimicrobial effects is primarily through the disruption of bacterial cell wall synthesis. This is critical for maintaining bacterial integrity and viability, particularly against resistant strains .

Pharmacological Screening

In vitro Studies : Preliminary pharmacological screening has indicated that this compound may also influence inflammatory pathways. For example, it has been shown to modulate IL-1β release in LPS/ATP-stimulated human macrophages, suggesting potential anti-inflammatory properties . The concentration-dependent inhibition of pyroptosis highlights its relevance in treating inflammatory diseases.

Study Findings
In vitro screeningInhibition of IL-1β release by up to 35%
Pyroptosis inhibitionConcentration-dependent effects observed

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of related compounds, researchers found that derivatives exhibiting structural similarities to this compound significantly reduced IL-1β levels in macrophages. This suggests that the compound could be beneficial in conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of related carbamates against resistant bacterial strains. The findings revealed that these compounds not only inhibited bacterial growth but also exhibited bactericidal activity against biofilm-forming strains, which are notoriously difficult to treat .

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYieldReference
Condensation3-Nitrobenzaldehyde, DCM, RT, 12h65%
ReductionNaBH4, MeOH, 0°C → RT78%
Boc ProtectionBoc2O, Et3N, DCM, 24h85%

Q. Table 2. Analytical Characterization Data

ParameterMethodResult
PurityHPLC-MS97.3% (254 nm)
Melting PointDSC142–145°C
SolubilityDMSO>50 mg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.